N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-2-18-10-6-8-14-22(18)27-24(30)17-28-26-21(16-19-11-7-9-15-23(19)32-26)25(31)29(28)20-12-4-3-5-13-20/h3-15H,2,16-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNYIKIFKVDAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with 3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazole-1-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
N-Acylation Reactions
The acetamide group (-NHCO-) undergoes N-acylation under anhydrous conditions. For example, reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields substituted amides.
Example Reaction:
Reactions are typically monitored via TLC and confirmed by (disappearance of -NH peak at δ 8.2–8.5 ppm).
Ring-Opening of Chromeno-Pyrazole
The chromene moiety undergoes nucleophilic ring-opening in basic or nucleophilic environments. Hydrazine hydrate reacts with the lactone-like carbonyl, cleaving the pyran ring to form hydrazide derivatives .
Proposed Mechanism:
This reaction parallels ethyl 2-oxo-2H-chromene-3-carboxylate’s behavior , suggesting similar regioselectivity.
Hydrolysis of Acetamide
The acetamide group hydrolyzes under acidic (HCl/HO) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives:
Reaction progress is confirmed via IR spectroscopy (appearance of -COOH peak at 1700–1720 cm).
Electrophilic Aromatic Substitution
The phenyl and 2-ethylphenyl groups undergo nitration or sulfonation . Nitration with HNO/HSO introduces nitro groups at meta positions due to steric hindrance from the ethyl group.
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO, HSO | Phenyl meta | Nitro-substituted derivative |
| Sulfonation | HSO, SO | Ethylphenyl para | Sulfonic acid derivative |
Reduction of Keto Group
The 3-oxo group in the chromeno-pyrazole core is reduced to a hydroxyl group using NaBH or LiAlH:
The product’s structure is verified by (disappearance of C=O signal at δ 190–200 ppm).
Cyclization Reactions
Under reflux with POCl, the acetamide group participates in cyclization to form quinazolinone derivatives:
This reaction leverages the compound’s dual amide and heteroaromatic functionalities .
Oxidative Reactions
The chromene ring is susceptible to oxidation with KMnO/HO, leading to dihydroxy or diketone products depending on conditions .
Key Analytical Techniques
-
TLC : Monitors reaction progress (hexane/ethyl acetate eluent).
-
NMR Spectroscopy : Confirms structural changes (e.g., acetamide hydrolysis via -NH peak shift).
-
IR Spectroscopy : Tracks functional group transformations (e.g., C=O, -COOH).
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide exhibit anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole and chromene structures possess significant cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. This inhibition can potentially lead to reduced inflammation in conditions such as arthritis and asthma .
Case Study 1: Anticancer Efficacy
A study evaluating a series of chromene-pyrazole derivatives found that certain modifications to the structure significantly enhanced their anticancer activity against human cancer cell lines. The most active compounds showed growth inhibition rates exceeding 70% in SNB-19 and OVCAR-8 cell lines .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, derivatives demonstrated substantial inhibition of pro-inflammatory cytokines in vitro. These findings support the potential use of this compound in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure can be compared to other acetamide derivatives with heterocyclic cores:
Key Observations :
- Chromeno[2,3-c]pyrazole vs. Purine/Triazole (d7): The target compound’s fused chromene-pyrazole system offers planar aromaticity, contrasting with d7’s purine-triazole hybrid, which includes a trifluoromethyl group for enhanced pharmacokinetics .
- Substituent Effects : Ethyl (target) vs. trifluoromethyl (d7) or methylsulfanyl () groups modulate lipophilicity and metabolic stability. Chloro/methoxy substituents () affect electronic density and binding affinity.
Spectroscopic and Crystallographic Data
- NMR Trends: Compounds like d7 () show distinct ¹H NMR signals for methyl groups (δ 3.20–3.46 ppm) and aromatic protons (δ 7.24–8.98 ppm), which align with expectations for the target compound’s ethylphenyl and chromenopyrazole protons .
- Crystallography: reports a pyrazole derivative with a methylsulfanyl group crystallizing in a monoclinic system (R factor = 0.042), suggesting the target compound may exhibit similar packing patterns .
Biological Activity
N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide is a synthetic compound with potential pharmacological significance. Its structure features a chromeno-pyrazole framework, which has been associated with various biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds with similar structural motifs. For instance:
- Case Study 1 : A study demonstrated that chromeno-pyrazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antioxidant Properties
Antioxidant activity is another important biological aspect of this compound. Research indicates that flavonoid-based compounds can scavenge free radicals and reduce oxidative stress:
- Research Finding : In vitro assays showed that derivatives similar to this compound possess strong antioxidant capabilities, which may contribute to their protective effects against cellular damage .
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases. Compounds that modulate inflammatory pathways are of significant interest:
- Case Study 2 : A related compound was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests that this compound may exert similar effects through modulation of inflammatory pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in inflammation and pain signaling.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2-ethylphenyl)-2-{3-oxo-2-phenylchromeno[2,3-c]pyrazol-1-yl}acetamide, and how is the product purity validated?
- Methodology : Synthesis typically involves coupling 3-oxo-2-phenylchromeno[2,3-c]pyrazole derivatives with 2-ethylphenylacetamide precursors using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane, followed by purification via column chromatography. Purity is confirmed using HPLC (>95%) and structural validation via H/C NMR, IR (amide C=O stretch ~1650 cm), and LC-MS (m/z matching theoretical molecular weight) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) resolves the molecular geometry. SHELX programs (SHELXL for refinement) are standard for solving and refining structures, leveraging Hirshfeld surface analysis to quantify intermolecular interactions. Planarity of the acetamide group and dihedral angles between aromatic rings are critical parameters .
Q. What spectroscopic techniques are essential for characterizing hydrogen bonding in this compound?
- Methodology : Solid-state IR spectroscopy identifies N–H⋯O hydrogen bonds (broad peaks ~3200–3300 cm). SC-XRD data reveal dimeric R_2$$^2$(10) motifs via graph-set analysis, while solution-state NMR (e.g., $^1H NMR in DMSO-d) detects intramolecular hydrogen bonding through downfield-shifted amide protons .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology : PASS (Prediction of Activity Spectra for Substances) software estimates potential targets (e.g., kinase inhibition). Molecular docking (AutoDock Vina) models interactions with proteins (e.g., COX-2), focusing on binding affinity (ΔG values) and key residues (e.g., hydrogen bonds with Ser530). MD simulations (GROMACS) validate stability over 100 ns trajectories .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?
- Methodology : Discrepancies between in silico predictions and in vitro assays (e.g., IC variations) require revisiting protonation states (Epik pKa adjustment) or solvation effects (COSMO-RS). Orthogonal assays (e.g., SPR for binding kinetics) and metabolite profiling (LC-QTOF-MS) identify off-target interactions or degradation products .
Q. How do steric and electronic effects influence the compound’s supramolecular assembly?
- Methodology : Dihedral angles (e.g., 80.7° between dichlorophenyl and pyrazolyl rings in analogs) and steric bulk from the 2-ethylphenyl group disrupt π-π stacking, favoring hydrogen-bonded dimers. Hirshfeld surface analysis (CrystalExplorer) quantifies contributions of H⋯O (25%) vs. H⋯Cl (15%) interactions to packing efficiency .
Q. What are the challenges in scaling up synthesis, and how can by-products be minimized?
- Methodology : Batch-to-batch variability arises from unstable intermediates (e.g., chromeno-pyrazole enolates). Optimizing reaction conditions (e.g., 0°C, inert atmosphere) and switching to flow chemistry (microreactors) enhance reproducibility. By-products (e.g., N-acylated impurities) are mitigated via in situ FTIR monitoring of coupling agent consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
